5,5'-(Ethane-1,2-diyl)diisophthalic acid

Catalog No.
S3465098
CAS No.
1774401-34-1
M.F
C18H14O8
M. Wt
358.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5'-(Ethane-1,2-diyl)diisophthalic acid

CAS Number

1774401-34-1

Product Name

5,5'-(Ethane-1,2-diyl)diisophthalic acid

IUPAC Name

5-[2-(3,5-dicarboxyphenyl)ethyl]benzene-1,3-dicarboxylic acid

Molecular Formula

C18H14O8

Molecular Weight

358.3 g/mol

InChI

InChI=1S/C18H14O8/c19-15(20)11-3-9(4-12(7-11)16(21)22)1-2-10-5-13(17(23)24)8-14(6-10)18(25)26/h3-8H,1-2H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26)

InChI Key

OPVGPUMQLUVBQF-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)CCC2=CC(=CC(=C2)C(=O)O)C(=O)O

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)CCC2=CC(=CC(=C2)C(=O)O)C(=O)O

5,5'-(Ethane-1,2-diyl)diisophthalic acid is a chemical compound with the molecular formula C₁₈H₁₄O₈. It features two isophthalic acid units connected by an ethane-1,2-diyl linker. This compound is classified under the category of dicarboxylic acids and is known for its potential applications in various fields, including materials science and coordination chemistry. The structure of 5,5'-(Ethane-1,2-diyl)diisophthalic acid allows it to participate in diverse

Metal-Organic Frameworks (MOFs):

5,5'-(Ethane-1,2-diyl)diisophthalic acid, also known as BDC (benzene-1,4-dicarboxylic acid), is a versatile linker molecule used in the construction of Metal-Organic Frameworks (MOFs) []. MOFs are a class of porous materials with tunable structures and properties, making them attractive for various applications in gas adsorption, separation, and catalysis []. BDC, with its rigid structure and multiple carboxylate groups, serves as a building block for the formation of stable and robust MOFs []. Studies have shown that BDC-based MOFs exhibit high porosity and surface area, making them suitable for applications like methane storage [] and carbon dioxide capture [].

Organic Synthesis:

BDC can be used as a starting material for the synthesis of various organic compounds. Its carboxylic acid groups can undergo different chemical reactions, allowing for the creation of diverse functional molecules. For example, BDC can be esterified to form esters, which are important precursors for polymers and pharmaceuticals []. Additionally, BDC can be used as a building block for the synthesis of new types of organic ligands and catalysts [].

Computational Modeling:

Due to its well-defined structure, BDC serves as a valuable model molecule for computational studies. Researchers utilize BDC in simulations to understand the behavior of molecules within MOFs and other porous materials []. These simulations aid in the design and optimization of new materials with desired properties for specific applications.

Material Science:

Beyond MOFs, BDC finds applications in other areas of material science. Its ability to form strong bonds with various materials makes it a potential candidate for use in the development of composite materials with enhanced properties. For instance, BDC can be incorporated into polymers to improve their mechanical strength and thermal stability [].

  • Formation of Coordination Polymers: This compound can coordinate with transition metals such as copper(II), cobalt(II), and nickel(II), leading to the formation of coordination polymers. These polymers exhibit unique structural and functional properties due to the metal-ligand interactions .
  • Esterification: The carboxylic acid groups in 5,5'-(Ethane-1,2-diyl)diisophthalic acid can react with alcohols to form esters, which are important in the synthesis of various polymeric materials.
  • Decarboxylation: Under certain conditions, this compound may undergo decarboxylation reactions, which can modify its structure and reactivity.

The synthesis of 5,5'-(Ethane-1,2-diyl)diisophthalic acid typically involves:

  • Condensation Reactions: A common method includes the condensation of isophthalic acid derivatives in the presence of a suitable coupling agent or catalyst. This process allows for the formation of the ethane-1,2-diyl linker between two isophthalic acid units.
  • Chemical Modifications: Starting from readily available isophthalic acid derivatives, chemical modifications can be performed to introduce the ethane linker through various organic synthesis techniques.

5,5'-(Ethane-1,2-diyl)diisophthalic acid has several notable applications:

  • Material Science: Due to its ability to form coordination polymers, it is used in developing new materials with specific mechanical and thermal properties.
  • Catalysis: The compound may serve as a ligand in catalytic systems involving transition metals.
  • Organic Synthesis: It can act as a building block for synthesizing more complex organic compounds.

Interaction studies involving 5,5'-(Ethane-1,2-diyl)diisophthalic acid primarily focus on its coordination behavior with metal ions. These studies reveal:

  • Coordination Chemistry: The compound exhibits strong coordination capabilities with various metal ions, influencing the stability and properties of the resulting complexes .
  • Polymer Formation: Interaction with metal ions leads to the formation of polymeric structures that may exhibit enhanced properties compared to their non-coordinated counterparts.

Several compounds share structural similarities with 5,5'-(Ethane-1,2-diyl)diisophthalic acid. Notable examples include:

Compound NameMolecular FormulaUnique Features
5,5'-(Ethyne-1,2-diyl)diisophthalic acidC₁₈H₁₀O₈Contains a triple bond; different reactivity profile
4,4'-Diaminodiphenyl etherC₁₂H₁₅N₃O₂Contains amine groups; used in polymer synthesis
3,3'-DihydroxybenzidineC₁₂H₁₂N₂O₂Contains hydroxyl groups; potential dye applications

Uniqueness of 5,5'-(Ethane-1,2-diyl)diisophthalic Acid

The uniqueness of 5,5'-(Ethane-1,2-diyl)diisophthalic acid lies in its specific structural arrangement that allows for effective coordination with transition metals while maintaining stability as a ligand. Its potential applications in material science and catalysis further distinguish it from similar compounds that may not possess such versatile functionalities.

XLogP3

2.2

Dates

Modify: 2023-08-19

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